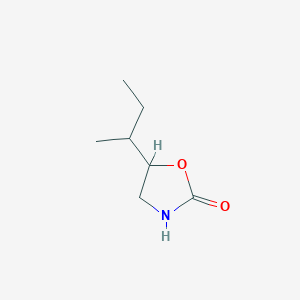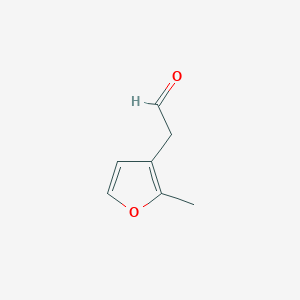
(2-Methyl-3-furyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylfuran-3-yl)acetaldehyde is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-methylfuran-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the selective hydrogenation of furfural, a derivative of furan, using catalysts such as ReOx and WOx modified Cu/Al2O3 . Another method includes the hydroxyalkylation/alkylation reactions of 2-methylfuran with biomass-derived carbonyl compounds .
Industrial Production Methods
Industrial production of 2-(2-methylfuran-3-yl)acetaldehyde often involves the use of fluidized bed reactors for the selective hydrogenation of furfural. This process ensures high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylfuran-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: 2-(2-methylfuran-3-yl)acetic acid.
Reduction: 2-(2-methylfuran-3-yl)ethanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-(2-methylfuran-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of value-added chemicals and liquid fuels.
Mechanism of Action
The mechanism of action of 2-(2-methylfuran-3-yl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi . The compound’s furan ring structure allows it to participate in various biochemical pathways, enhancing its efficacy in different applications .
Comparison with Similar Compounds
Similar Compounds
2-acetyl-5-methylfuran: Used in the food industry for its flavoring properties.
2-methylfuran: A precursor for the synthesis of various chemicals and fuels.
Furfural: An important industrial chemical used in the production of resins and solvents.
Uniqueness
2-(2-methylfuran-3-yl)acetaldehyde stands out due to its unique combination of an aldehyde group and a furan ring, which allows it to participate in a wide range of chemical reactions and applications. Its potential in medicinal chemistry and industrial processes further highlights its significance .
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-(2-methylfuran-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H8O2/c1-6-7(2-4-8)3-5-9-6/h3-5H,2H2,1H3 |
InChI Key |
RZDHAZFUANWHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



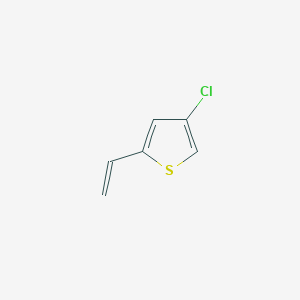
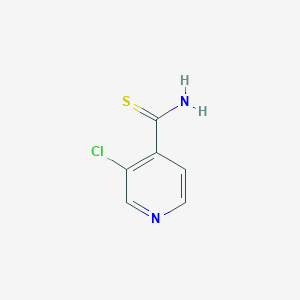
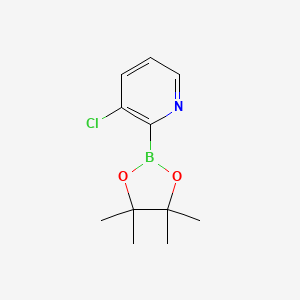
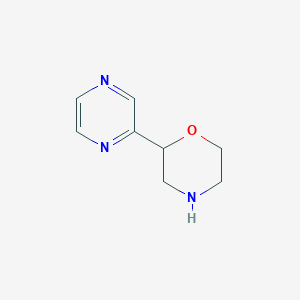
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
amine](/img/structure/B13613888.png)
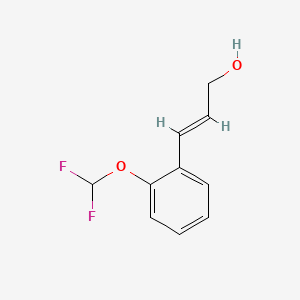
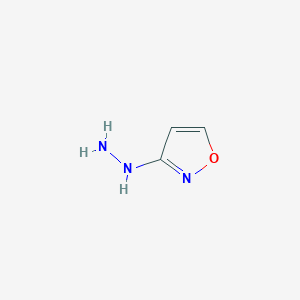
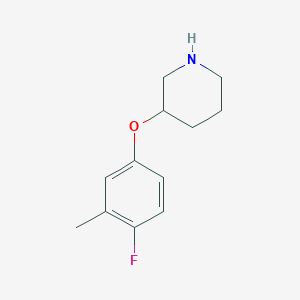

![n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B13613908.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13613915.png)
